(4-ethylpyridin-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(4-ethylpyridin-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a pyridine ring substituted with an ethyl group at the 4-position, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylpyridine, triazole, and pyrrolidine derivatives.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or acetonitrile, and reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes. The choice of method depends on the desired production volume and efficiency. Continuous flow processes are often preferred for their ability to provide consistent product quality and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong bases or acids to activate the rings.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-ethylpyridin-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the triazole and pyrrolidine rings suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4-ethylpyridin-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone exerts its effects is largely dependent on its interaction with biological targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(2-methoxypyrimidin-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: This compound shares a similar structure but with a methoxypyrimidine ring instead of a pyridine ring.
(4-chloropyridin-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure with a chlorine substituent on the pyridine ring.
Uniqueness
(4-ethylpyridin-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to the ethyl group on the pyridine ring, which can influence its lipophilicity and binding properties. This structural variation can lead to different biological activities and pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
(4-ethylpyridin-2-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-2-12-5-6-16-14(10-12)15(21)20-8-3-4-13(20)11-19-9-7-17-18-19/h5-7,9-10,13H,2-4,8,11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWPVWMQVHHNKE-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCC2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCC[C@H]2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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